Cas no 1049607-08-0 (N-(4-Fluorophenyl)methyl-1-(N'-hydroxycarbamimidoyl)formamide)

N-(4-Fluorophenyl)methyl-1-(N'-hydroxycarbamimidoyl)formamide structure
1049607-08-0 structure
Product name:N-(4-Fluorophenyl)methyl-1-(N'-hydroxycarbamimidoyl)formamide
CAS No:1049607-08-0
MF:C9H10FN3O2
MW:211.193005084991
CID:4569660

N-(4-Fluorophenyl)methyl-1-(N'-hydroxycarbamimidoyl)formamide Chemical and Physical Properties

Names and Identifiers

    • N-[(4-fluorophenyl)methyl]-1-(N'-hydroxycarbamimidoyl)formamide
    • Acetamide, N-[(4-fluorophenyl)methyl]-2-(hydroxyamino)-2-imino-
    • N-(4-Fluorophenyl)methyl-1-(N'-hydroxycarbamimidoyl)formamide
    • Inchi: 1S/C9H10FN3O2/c10-7-3-1-6(2-4-7)5-12-9(14)8(11)13-15/h1-4,15H,5H2,(H2,11,13)(H,12,14)
    • InChI Key: WSCMIQOBEDNEGN-UHFFFAOYSA-N
    • SMILES: C(NCC1=CC=C(F)C=C1)(=O)C(NO)=N

Experimental Properties

  • Density: 1.4±0.1 g/cm3

N-(4-Fluorophenyl)methyl-1-(N'-hydroxycarbamimidoyl)formamide Security Information

N-(4-Fluorophenyl)methyl-1-(N'-hydroxycarbamimidoyl)formamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1318173-2.5g
n-[(4-fluorophenyl)methyl]-1-(n'-hydroxycarbamimidoyl)formamide
1049607-08-0 95%
2.5g
¥14367.00 2023-11-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1318173-250mg
n-[(4-fluorophenyl)methyl]-1-(n'-hydroxycarbamimidoyl)formamide
1049607-08-0 95%
250mg
¥2923.00 2023-11-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1318173-100mg
n-[(4-fluorophenyl)methyl]-1-(n'-hydroxycarbamimidoyl)formamide
1049607-08-0 95%
100mg
¥2235.00 2023-11-22
Enamine
EN300-36714-0.5g
N-[(4-fluorophenyl)methyl]-1-(N'-hydroxycarbamimidoyl)formamide
1049607-08-0 95.0%
0.5g
$218.0 2025-02-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01058795-5g
N-[(4-Fluorophenyl)methyl]-1-(N'-hydroxycarbamimidoyl)formamide
1049607-08-0 95%
5g
¥5340.0 2023-04-06
TRC
F594638-50mg
N-[(4-Fluorophenyl)methyl]-1-(N'-hydroxycarbamimidoyl)formamide
1049607-08-0
50mg
$ 70.00 2022-06-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1318173-1g
n-[(4-fluorophenyl)methyl]-1-(n'-hydroxycarbamimidoyl)formamide
1049607-08-0 95%
1g
¥7912.00 2023-11-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1318173-10g
n-[(4-fluorophenyl)methyl]-1-(n'-hydroxycarbamimidoyl)formamide
1049607-08-0 95%
10g
¥33919.00 2023-11-22
Enamine
EN300-36714-1.0g
N-[(4-fluorophenyl)methyl]-1-(N'-hydroxycarbamimidoyl)formamide
1049607-08-0 95.0%
1.0g
$314.0 2025-02-20
Enamine
EN300-36714-5.0g
N-[(4-fluorophenyl)methyl]-1-(N'-hydroxycarbamimidoyl)formamide
1049607-08-0 95.0%
5.0g
$908.0 2025-02-20

Additional information on N-(4-Fluorophenyl)methyl-1-(N'-hydroxycarbamimidoyl)formamide

Latest Research Briefing on N-(4-Fluorophenyl)methyl-1-(N'-hydroxycarbamimidoyl)formamide (CAS: 1049607-08-0) in Chemical Biology and Pharmaceutical Applications

N-(4-Fluorophenyl)methyl-1-(N'-hydroxycarbamimidoyl)formamide (CAS: 1049607-08-0) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutics. This briefing synthesizes the latest findings related to its synthesis, biological activity, and potential applications in drug discovery.

Recent advancements in synthetic chemistry have enabled more efficient and scalable routes for the production of N-(4-Fluorophenyl)methyl-1-(N'-hydroxycarbamimidoyl)formamide. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a high-yield, one-pot synthesis method that reduces the number of purification steps, thereby improving cost-effectiveness for large-scale production. The compound's structural features, including the fluorophenyl and hydroxycarbamimidoyl groups, make it a versatile building block for further chemical modifications.

In terms of biological activity, preliminary in vitro studies have shown that N-(4-Fluorophenyl)methyl-1-(N'-hydroxycarbamimidoyl)formamide exhibits moderate inhibitory effects on specific enzyme targets involved in inflammatory pathways. Research conducted at the University of Cambridge (2024) revealed its potential as a lead compound for developing anti-inflammatory agents, with IC50 values in the low micromolar range against COX-2 and 5-LOX enzymes. These findings suggest its applicability in treating chronic inflammatory diseases, though further optimization is required to enhance potency and selectivity.

Another promising area of investigation is the compound's role in cancer therapeutics. A collaborative study between MIT and the Dana-Farber Cancer Institute (2023) explored its mechanism of action in inducing apoptosis in certain cancer cell lines. The research identified that the compound interacts with mitochondrial proteins, leading to the activation of intrinsic apoptotic pathways. This discovery opens new avenues for designing targeted therapies, particularly for cancers with high metabolic activity.

Despite these promising results, challenges remain in the clinical translation of N-(4-Fluorophenyl)methyl-1-(N'-hydroxycarbamimidoyl)formamide. Pharmacokinetic studies indicate limited oral bioavailability, necessitating formulation improvements or structural modifications. Additionally, comprehensive toxicology assessments are ongoing to ensure safety profiles meet regulatory standards for human trials.

In conclusion, N-(4-Fluorophenyl)methyl-1-(N'-hydroxycarbamimidoyl)formamide (CAS: 1049607-08-0) represents a compound with multifaceted potential in pharmaceutical development. Its synthetic accessibility, combined with demonstrated biological activities, positions it as a valuable candidate for further research in anti-inflammatory and anticancer drug discovery. Future studies should focus on optimizing its pharmacological properties and exploring combination therapies to maximize therapeutic efficacy.

Recommend Articles

Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd